molecular formula C28H30N2O3S2 B14115672 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

Cat. No.: B14115672
M. Wt: 506.7 g/mol
InChI Key: GJJVQOSJWDZAQM-UHFFFAOYSA-M
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Description

2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a thiazolium core, and a dimethylamino group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate typically involves a multi-step process:

    Formation of the Thiazolium Core: The initial step involves the synthesis of the benzo[d]thiazol-3-ium core through a cyclization reaction of appropriate precursors under acidic conditions.

    Attachment of the Butadienyl Group:

    Dimethylamino Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the butadienyl group, converting it into a saturated alkyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted aromatic and thiazolium derivatives.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology

In biological research, it serves as a fluorescent probe due to its unique photophysical properties, aiding in the visualization of cellular processes.

Medicine

Industry

In the industrial sector, the compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves the modulation of cellular pathways, leading to changes in cellular behavior. For example, as a fluorescent probe, it binds to specific cellular components, allowing for the visualization of dynamic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-methylbenzo[d]thiazol-3-ium chloride
  • 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium bromide

Uniqueness

The uniqueness of 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific photophysical characteristics.

Properties

Molecular Formula

C28H30N2O3S2

Molecular Weight

506.7 g/mol

IUPAC Name

4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;4-methylbenzenesulfonate

InChI

InChI=1S/C21H23N2S.C7H8O3S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

GJJVQOSJWDZAQM-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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